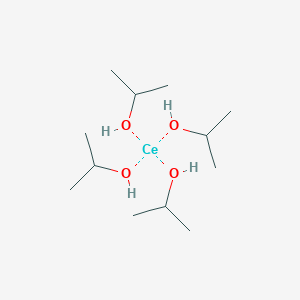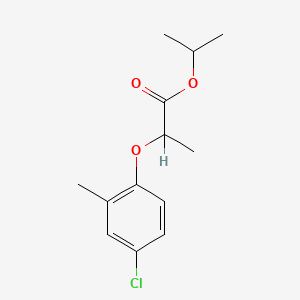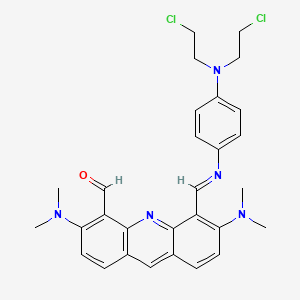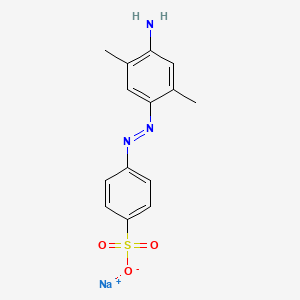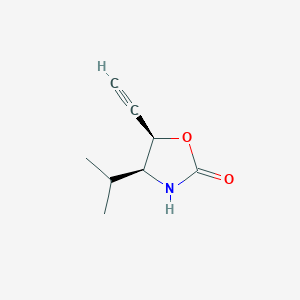
3-amino-4-methylbenzamide;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methylbenzamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of benzamide, characterized by the presence of an amino group at the third position and a methyl group at the fourth position on the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-4-methylbenzamide can be synthesized through several methods. One common approach involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure selectivity and yield .
Industrial Production Methods
In industrial settings, the production of 3-amino-4-methylbenzamide often involves large-scale acylation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow microreactor systems to control reaction kinetics and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Substitution: The amino and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions.
Major Products
Oxidation: Nitro derivatives of 3-amino-4-methylbenzamide.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated benzamides.
Scientific Research Applications
3-Amino-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes and pigments, as well as in the manufacture of synthetic fibers
Mechanism of Action
The mechanism of action of 3-amino-4-methylbenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction processes and interference with cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methylbenzoic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
2,3-Dimethoxybenzamide: Contains methoxy groups instead of amino and methyl groups.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of an amino group.
Uniqueness
3-Amino-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and dyes .
Properties
CAS No. |
67701-35-3 |
|---|---|
Molecular Formula |
C16H22N4O6S |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-amino-4-methylbenzamide;sulfuric acid |
InChI |
InChI=1S/2C8H10N2O.H2O4S/c2*1-5-2-3-6(8(10)11)4-7(5)9;1-5(2,3)4/h2*2-4H,9H2,1H3,(H2,10,11);(H2,1,2,3,4) |
InChI Key |
NACGHFCJVMGMES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)N.CC1=C(C=C(C=C1)C(=O)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


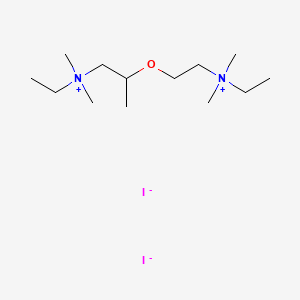
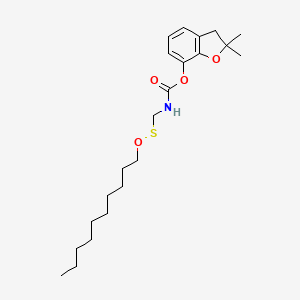
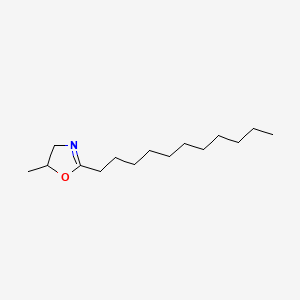
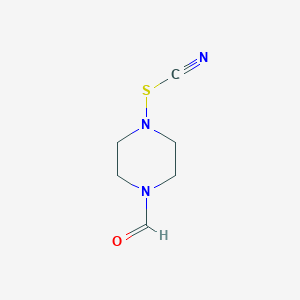
![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)




